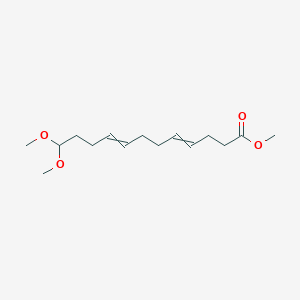![molecular formula C8F14O4 B14306147 Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide CAS No. 111632-55-4](/img/structure/B14306147.png)
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is a chemical compound known for its unique structure and properties. It is a type of organic peroxide, characterized by the presence of two peroxy groups (-O-O-) in its molecular structure. This compound is notable for its high reactivity and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide typically involves the reaction of fluorinated ketones with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules.
Reduction: Under certain conditions, it can be reduced to form fluorinated alcohols.
Substitution: The peroxide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various fluorinated solvents. The reactions are typically carried out at low temperatures to prevent decomposition of the peroxide groups.
Major Products Formed
The major products formed from reactions involving this compound include fluorinated alcohols, ketones, and other fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is used in various scientific research applications, including:
Biology: The compound is studied for its potential use in the development of fluorinated biomolecules with enhanced stability and bioactivity.
Medicine: Research is ongoing into its use as a precursor for the synthesis of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its electron-withdrawing properties and stabilize the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Bis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl] peroxide
- [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Uniqueness
Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide is unique due to its specific combination of fluorinated groups and peroxide functionality. This combination imparts high reactivity and stability, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to introduce multiple fluorinated groups into target molecules.
Properties
CAS No. |
111632-55-4 |
|---|---|
Molecular Formula |
C8F14O4 |
Molecular Weight |
426.06 g/mol |
IUPAC Name |
[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl] 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propaneperoxoate |
InChI |
InChI=1S/C8F14O4/c9-3(5(11,12)13,6(14,15)16)1(23)25-26-2(24)4(10,7(17,18)19)8(20,21)22 |
InChI Key |
XCKKKAIEPFRARY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)OOC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


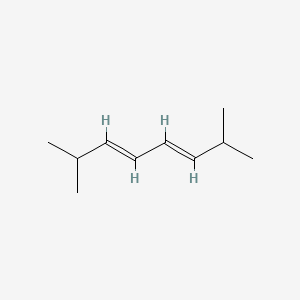
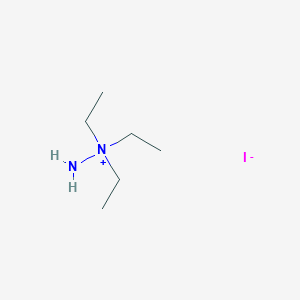
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
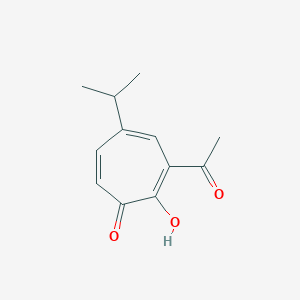
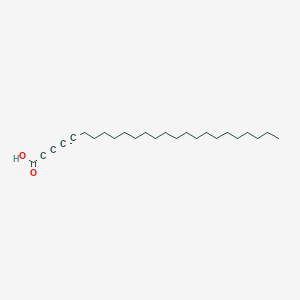
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
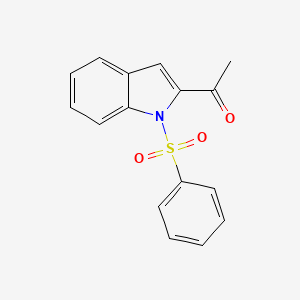
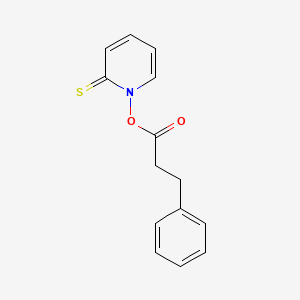
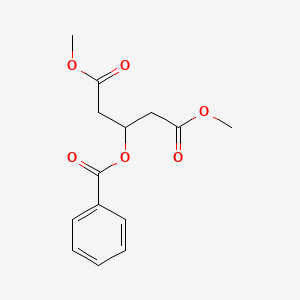
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
